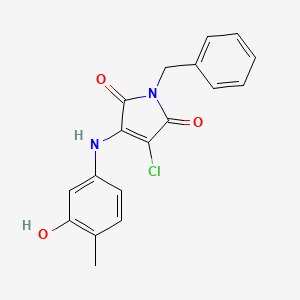
1-Benzyl-3-chloro-4-(3-hydroxy-4-methylanilino)-2,5-pyrroledione
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-Benzyl-3-chloro-4-(3-hydroxy-4-methylanilino)-2,5-pyrroledione is a synthetic organic compound belonging to the pyrroledione family This compound is characterized by its complex structure, which includes a benzyl group, a chloro substituent, and an anilino group with hydroxy and methyl functionalities
准备方法
Synthetic Routes and Reaction Conditions: 1-Benzyl-3-chloro-4-(3-hydroxy-4-methylanilino)-2,5-pyrroledione can be synthesized through a multi-step process involving the following key steps:
Formation of the Pyrroledione Core: The synthesis typically begins with the formation of the pyrroledione core through a cyclization reaction involving appropriate precursors such as substituted anilines and maleic anhydride.
Introduction of the Benzyl Group: The benzyl group can be introduced via a nucleophilic substitution reaction using benzyl halides.
Chlorination: The chloro substituent is introduced through a chlorination reaction, often using reagents like thionyl chloride or phosphorus pentachloride.
Anilino Group Functionalization: The anilino group is functionalized by reacting the intermediate with 3-hydroxy-4-methylaniline under suitable conditions.
Industrial Production Methods: Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
化学反应分析
Types of Reactions: 1-Benzyl-3-chloro-4-(3-hydroxy-4-methylanilino)-2,5-pyrroledione undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form corresponding ketones or quinones.
Reduction: The compound can be reduced to modify the pyrroledione core or the anilino group.
Substitution: The chloro substituent can be replaced by other nucleophiles, such as amines or thiols.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophiles like ammonia, primary amines, or thiols under basic conditions.
Major Products:
Oxidation Products: Ketones, quinones.
Reduction Products: Reduced pyrroledione derivatives.
Substitution Products: Amino or thiol-substituted derivatives.
科学研究应用
1-Benzyl-3-chloro-4-(3-hydroxy-4-methylanilino)-2,5-pyrroledione has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a lead compound for drug development due to its unique structural features.
Industry: Utilized in the development of novel materials and chemical processes.
作用机制
The mechanism of action of 1-Benzyl-3-chloro-4-(3-hydroxy-4-methylanilino)-2,5-pyrroledione involves interaction with specific molecular targets, such as enzymes or receptors. The compound’s effects are mediated through pathways that may include inhibition of enzyme activity, modulation of receptor function, or alteration of cellular signaling processes.
相似化合物的比较
1-Benzyl-3-chloro-4-anilino-2,5-pyrroledione: Lacks the hydroxy and methyl groups on the anilino moiety.
1-Benzyl-3-chloro-4-(3-hydroxyanilino)-2,5-pyrroledione: Lacks the methyl group on the anilino moiety.
1-Benzyl-3-chloro-4-(4-methylanilino)-2,5-pyrroledione: Lacks the hydroxy group on the anilino moiety.
Uniqueness: 1-Benzyl-3-chloro-4-(3-hydroxy-4-methylanilino)-2,5-pyrroledione is unique due to the presence of both hydroxy and methyl groups on the anilino moiety, which can significantly influence its chemical reactivity and biological activity compared to similar compounds.
属性
IUPAC Name |
1-benzyl-3-chloro-4-(3-hydroxy-4-methylanilino)pyrrole-2,5-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15ClN2O3/c1-11-7-8-13(9-14(11)22)20-16-15(19)17(23)21(18(16)24)10-12-5-3-2-4-6-12/h2-9,20,22H,10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OYDRTPZEJAYELI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC2=C(C(=O)N(C2=O)CC3=CC=CC=C3)Cl)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15ClN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














